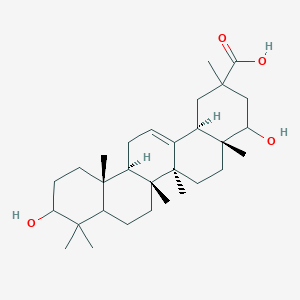

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

描述

The compound (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a complex organic molecule characterized by its multiple hydroxyl groups and a carboxylic acid functional group. This compound belongs to the class of tetradecahydropicenes, which are known for their intricate ring structures and significant biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the core tetradecahydropicene structure, followed by the introduction of hydroxyl and carboxylic acid groups through selective functionalization reactions. Common reagents used in these steps include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Advanced purification methods such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted tetradecahydropicenes. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.

科学研究应用

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to triterpenoids like celastrol. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:

- In Vitro Studies : Various derivatives of celastrol have shown promising cytotoxic activities against multiple human cancer cell lines. Research indicates that modifications to the triterpenoid structure can enhance its effectiveness as an antitumor agent .

- In Vivo Evaluations : Animal studies have demonstrated that certain derivatives exhibit lower toxicity compared to traditional chemotherapeutics like cisplatin while maintaining or enhancing antitumor efficacy .

Anti-inflammatory Properties

Triterpenoids are well-known for their anti-inflammatory effects. The compound's structural characteristics suggest potential modulation of inflammatory pathways:

- Mechanism of Action : Triterpenoids can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition may lead to reduced expression of pro-inflammatory cytokines .

- Clinical Implications : Given the role of inflammation in various diseases such as rheumatoid arthritis and other autoimmune disorders, this compound could be a candidate for therapeutic development targeting these conditions.

Cardioprotective Effects

Research suggests that pentacyclic triterpenoids may also offer cardioprotective benefits:

- Protective Mechanisms : These compounds have been shown to mitigate oxidative stress and improve endothelial function. They may also play a role in lipid metabolism regulation .

- Potential Applications : Such properties make them candidates for developing treatments for cardiovascular diseases.

Antimicrobial Activity

The antimicrobial potential of triterpenoids has been explored in various studies:

- Broad-Spectrum Efficacy : Compounds similar to the one discussed have demonstrated activity against a range of pathogens including bacteria and fungi. This suggests that they could serve as natural alternatives to conventional antibiotics .

- Mechanisms : The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Emerging evidence indicates that triterpenoids may exert neuroprotective effects:

- Cognitive Function : Some studies suggest that these compounds can protect neuronal cells from oxidative damage and apoptosis. This could have implications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Research Directions : Further studies are needed to elucidate the specific pathways through which these effects occur.

Data Table: Summary of Applications

Case Studies

- Celastrol Derivatives : A study synthesized several derivatives from celastrol and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications significantly enhanced their potency while reducing toxicity compared to standard treatments like cisplatin .

- Inflammation Modulation : Research has demonstrated that specific triterpenoid compounds can effectively inhibit NF-κB activation in cellular models of inflammation. This finding supports their potential use in treating inflammatory diseases .

- Cardiovascular Research : Investigations into the cardioprotective effects of triterpenoids have shown improvements in endothelial function and reductions in oxidative stress markers in animal models .

作用机制

The mechanism of action of (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these macromolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate that the compound may influence signaling pathways related to inflammation and cell proliferation.

相似化合物的比较

Similar Compounds

- (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

- Methyl (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylate

Uniqueness

The uniqueness of (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid lies in its specific arrangement of functional groups and its complex ring structure. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

生物活性

The compound (4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a triterpenoid derivative with a complex structure that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of triterpenoids and is characterized by multiple hydroxyl groups and a unique tetradecahydropicene backbone. Its structural complexity contributes to its diverse biological activities. The molecular formula is , and its IUPAC name reflects its stereochemistry and functional groups.

Antitumor Activity

Recent studies have indicated that triterpenoids similar to this compound exhibit significant antitumor properties. For instance:

- A study reported that derivatives of celastrol (which shares structural similarities) showed potent inhibition against various cancer cell lines with IC50 values ranging from 0.39 to 1.84 µM .

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are noteworthy:

- Celastrol derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in various models of inflammation .

- The ability to modulate these inflammatory mediators suggests potential applications in treating chronic inflammatory diseases.

Neuroprotective Effects

Research indicates that related compounds may offer neuroprotective benefits:

- Studies have demonstrated that certain triterpenoids can protect retinal cells from light-induced damage by reducing oxidative stress and inflammation .

- This protective mechanism may be relevant for conditions like diabetic retinopathy.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with key biological targets:

- Computational analyses suggest that it interacts favorably with the sarco-endoplasmic reticulum Ca²⁺ ATPase (SERCA), which is crucial for calcium homeostasis in cells. The calculated binding energy was notably lower than that of thapsigargin (−10.4 kcal/mol vs. −8.4 kcal/mol), indicating a strong affinity for the target .

Case Studies

- Celastrol Derivatives : A derivative of celastrol demonstrated significant anti-cancer activity in preclinical models. The study highlighted its capacity to inhibit tumor growth through apoptosis induction and modulation of cell cycle regulators.

- Retinal Protection : In a model of retinal inflammation induced by oxidative stress, treatment with compounds similar to the one discussed showed reduced levels of inflammatory markers and improved cell viability.

Data Summary

属性

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22?,23?,26?,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YUBSFGCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What other compounds were found alongside 3,22-dihydroxyolean-12-en-29-oic acid in the Celastrus hypoleucus plant, and were any of them structurally related?

A1: The study isolated several compounds from Celastrus hypoleucus, including two new triterpenoids: (3β)-olean-12-ene-3,23-diol and (6α)-6-hydroxyolean-12-en-3-one. Interestingly, along with these new compounds, the research also identified 3,22-dihydroxyolean-12-en-29-oic acid, β-amyrin, and β-amyrin palmitate. The presence of these structurally similar triterpenoids suggests a potential biosynthetic relationship within the plant. []

Q2: The research paper focuses on two novel compounds. Did it investigate any biological activity for 3,22-dihydroxyolean-12-en-29-oic acid?

A2: While the paper primarily focuses on the isolation and characterization of two novel triterpenoids, it doesn't delve into the biological activity of 3,22-dihydroxyolean-12-en-29-oic acid. [] Further research would be required to explore its potential bioactivities and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。